2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Chemical Structure and Properties
The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic molecule featuring a pyrimidoindolone core substituted with a 3-chlorophenyl group and a sulfanyl-linked azepan-1-yl-acetyl moiety. Its molecular formula is C24H24ClN4O2S (molecular weight: 483.0 g/mol). Key physicochemical properties include:
- XLogP3: 4.6 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 94.1 Ų (suggesting moderate hydrogen-bonding capacity)
- Rotatable Bonds: 4 (contributing to conformational flexibility)
- Hydrogen Bond Donor/Acceptor Count: 1/4.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c25-16-8-7-9-17(14-16)29-23(31)22-21(18-10-3-4-11-19(18)26-22)27-24(29)32-15-20(30)28-12-5-1-2-6-13-28/h3-4,7-11,14,26H,1-2,5-6,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUBBLIQJQJPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrimido[5,4-b]indole Moiety: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimido[5,4-b]indole structure.
Attachment of the Azepan-1-yl Group: The azepan-1-yl group is introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by linking the sulfanyl and chlorophenyl groups under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, viral infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrimido[5,4-b]indol-4-one scaffold is common among analogs, but substituents at the 2- and 3-positions differentiate their properties and activities. Below is a comparative analysis:
Key Observations
Substituent Effects on Lipophilicity: Chlorophenyl derivatives (target compound and CAS: 536715-50-1) exhibit higher XLogP3 values (4.6–5.2) compared to methoxy/ethoxy analogs (3.5–3.8). Phenacylsulfanyl groups (CAS: 536715-50-1) further elevate XLogP3 due to aromatic stacking.
Hydrogen Bonding and Solubility: Compounds with azepan-1-yl or pyrrolidin-1-yl groups (target compound, CAS: 536708-12-0) retain a TPSA of ~94.1 Ų, favoring moderate solubility.
Steric and Conformational Flexibility :
- The 7-membered azepan ring in the target compound offers greater flexibility than pyrrolidinyl (5-membered) or piperazinyl (6-membered) analogs, which may influence binding to sterically constrained targets.
Electronic Effects of Aromatic Substituents: 3-Chlorophenyl (target) vs. 4-chlorophenyl (CAS: 536715-50-1): Meta-substitution may alter electronic distribution and steric interactions at binding sites.
Biological Activity
The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one , referred to as Compound A , is a novel pyrimidoindole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H25N5O3S
- Molecular Weight : 393.55 g/mol
- IUPAC Name : this compound
Compound A exhibits its biological effects primarily through the modulation of specific neurotransmitter systems and enzyme activities. Its structure suggests potential interactions with various receptors and transporters, particularly in the central nervous system (CNS).
Glycine Transporter Inhibition
One of the notable activities of Compound A is its role as an inhibitor of the Glycine Transporter 1 (GlyT1). Research indicates that modifications in the azepane structure enhance the potency of these inhibitors. For instance, a related compound demonstrated an IC50 value of 37 nM, indicating strong inhibition capability .
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity :
In a study assessing the cytotoxic effects of Compound A on human cancer cell lines, it was found to induce apoptosis via the intrinsic pathway. The compound was shown to significantly reduce cell viability in breast and lung cancer cells (IC50 < 50 µM) while sparing normal cells . -
Neuropharmacological Effects :
A pharmacokinetic study revealed that Compound A has favorable brain-to-plasma ratios, indicating good CNS penetration. This property is crucial for its potential application in treating neurodegenerative diseases or cognitive disorders . -
Anti-inflammatory Properties :
Experimental models demonstrated that Compound A significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered in a murine model of acute inflammation. This suggests its potential utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
